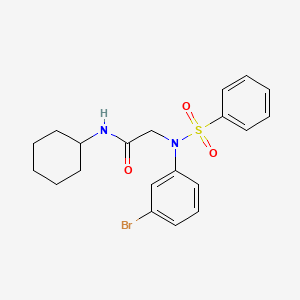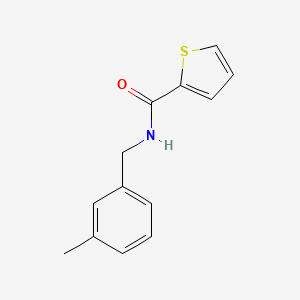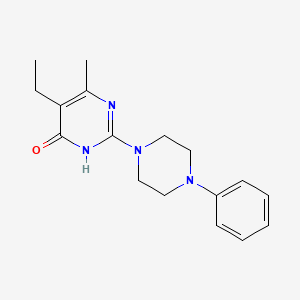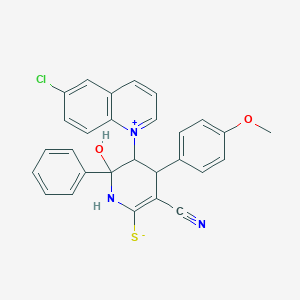
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by activating sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cGMP. This increase in cGMP leads to the relaxation of smooth muscle cells in blood vessels, which results in vasodilation. This compound 41-2272 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
In addition to its effects on the cardiovascular system, this compound 41-2272 has also been shown to have potential therapeutic applications in other areas. It has been shown to have anti-inflammatory effects in the lungs, which may make it useful in the treatment of pulmonary hypertension. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the cardiovascular system or other areas where this compound 41-2272 has potential therapeutic applications. One limitation of this compound 41-2272 is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are several areas where future research on N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 could be focused. One area is the development of new sGC activators that are more potent and selective than this compound 41-2272. Another area is the development of new therapeutic applications for this compound 41-2272, such as in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the long-term safety and efficacy of this compound 41-2272, which will be important for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves a multi-step process that includes the reaction of 3-bromophenyl isocyanate with cyclohexylamine, followed by the addition of phenylsulfonyl chloride. The resulting compound is then treated with glycine to form this compound 41-2272. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been extensively studied in the field of cardiovascular disease, where it has shown potential as a therapeutic agent. It has been shown to increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in the cardiovascular system. This increase in cGMP leads to vasodilation, which can improve blood flow and reduce blood pressure.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-16-8-7-11-18(14-16)23(27(25,26)19-12-5-2-6-13-19)15-20(24)22-17-9-3-1-4-10-17/h2,5-8,11-14,17H,1,3-4,9-10,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBLMFBCSSICQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(mesitylsulfonyl)-2-pyrrolidinyl]-3,5-dimethylisoxazole](/img/structure/B6032439.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide trifluoroacetate](/img/structure/B6032445.png)
![methyl 3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6032459.png)
![3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032460.png)

![5-{[(3-methoxyphenyl)amino]methyl}-2-(3-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6032504.png)
![3-(1,3-benzodioxol-5-ylamino)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6032511.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6032517.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6032522.png)
![2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6032523.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methyl-3-furamide](/img/structure/B6032533.png)

![N-(dicyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6032558.png)